molecular formula C9H12BNO3 B1587101 3-(N-Ethylaminocarbonyl)phenylboronic acid CAS No. 850567-21-4

3-(N-Ethylaminocarbonyl)phenylboronic acid

Cat. No. B1587101
M. Wt: 193.01 g/mol
InChI Key: WMMRKCBSJZVRRG-UHFFFAOYSA-N
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Description

3-(N-Ethylaminocarbonyl)phenylboronic acid, also known as ethyl 3-(phenylboronic acid)ethanamidoacetate, is a chemical compound that has been extensively studied due to its potential applications in various fields of research and industry. It has a molecular formula of C9H12BNO3 .


Molecular Structure Analysis

The molecular structure of 3-(N-Ethylaminocarbonyl)phenylboronic acid is represented by the InChI code: 1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) . The molecular weight of the compound is 193.01 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(N-Ethylaminocarbonyl)phenylboronic acid include a molecular weight of 193.01 g/mol and a melting point of 106-116 °C . The compound is solid at room temperature .

Scientific Research Applications

  • Summary of the Application : This compound is used in the creation of a phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood .
  • Methods of Application or Experimental Procedures : The 2-FPBA-CD was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature . The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .
  • Results or Outcomes : This method can be applied to the detection of glucose in serum . The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

Safety And Hazards

3-(N-Ethylaminocarbonyl)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-(ethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMRKCBSJZVRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394111
Record name 3-(N-Ethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Ethylaminocarbonyl)phenylboronic acid

CAS RN

850567-21-4
Record name 3-(N-Ethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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